molecular formula C9H6F3NO3 B12330413 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone

Cat. No.: B12330413
M. Wt: 233.14 g/mol
InChI Key: YBLUIYFXRGYDJF-UHFFFAOYSA-N
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Description

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone is a high-value synthetic building block primarily used in pharmaceutical and advanced materials research. This aromatic ketone features both a strong electron-withdrawing nitro group and a trifluoromethyl group on the phenyl ring, making it a versatile intermediate for constructing more complex molecular architectures. Its unique electronic properties are exploited in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of compounds targeting central nervous system disorders and inflammatory diseases. The presence of the trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates. In material science, this compound serves as a key precursor for the synthesis of ligands in catalytic systems and for the creation of organic frameworks. Researchers also utilize it in the development of nonlinear optical materials and liquid crystals. The nitro group provides a handle for further functionalization through reduction to amines or nucleophilic aromatic substitution, allowing for significant molecular diversification. The compound is typically characterized by techniques such as NMR (1H, 19F), LC-MS, and IR spectroscopy. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6F3NO3

Molecular Weight

233.14 g/mol

IUPAC Name

1-[4-nitro-2-(trifluoromethyl)phenyl]ethanone

InChI

InChI=1S/C9H6F3NO3/c1-5(14)7-3-2-6(13(15)16)4-8(7)9(10,11)12/h2-4H,1H3

InChI Key

YBLUIYFXRGYDJF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reagents :

    • Nitric Acid : Concentration ranges from 90–100% (fuming nitric acid preferred).
    • Sulfuric Acid : Used as a catalyst or solvent (50–100% concentration).
    • Solvent : Halogenated aliphatic solvents (e.g., 1,2-dichloroethane) or excess sulfuric acid.
  • Temperature :

    • Batch Processes : 0–25°C for nitration, followed by controlled heating for hydrolysis.
    • Continuous Processes : Maintained at 40°C for improved safety and throughput.
Parameter Batch Process Continuous Process
Nitric Acid (eq) 2–4 2–8
Sulfuric Acid (eq) 0.5–2 0.5–10
Temperature Range 0–25°C 40°C
Yield 89–97% 91%

Data compiled from EP4103540 B1.

Key Steps

  • Nitration :

    • Step 1 : α-Methyl-2-(trifluoromethyl)benzyl alcohol reacts with nitric acid in sulfuric acid to form 1-[4-nitro-2-(trifluoromethyl)phenyl]ethyl nitrate (intermediate).
    • Step 2 : Post-nitration work-up involves separation of organic and aqueous phases to isolate the nitrate ester.
  • Hydrolysis :

    • Base System : Aqueous inorganic base (KOH/NaOH) + organic base (DBU/DBN) in a biphasic solvent system (e.g., 1,2-dichloroethane + water).
    • Catalytic Role : DBU (1,8-diazabicycloundec-7-ene) enhances reaction efficiency without phase transfer catalysts, minimizing by-products.

Hydrolysis Optimization

The hydrolysis of nitrate esters to ketones is critical for achieving high yields.

Base Combinations

Base System Molar Ratio (Base:Substrate) Yield By-Products
KOH + DBU (5 mol%) 3.36:1 (KOH) 93% <5%
NaOH + DBU (5 mol%) 1.05:1 (NaOH) + 0.5:1 (NaOH) 97% <3%
K2CO3 + TBD (10 mol%) 1:1 85% Phenol, aldol

Data from EP4103540 B1.

Solvent Selection

Halogenated solvents (e.g., 1,2-dichloroethane) are preferred due to:

  • Low Water Solubility : Enables biphasic separation.
  • Stability : Resists hydrolysis under basic conditions.
  • Safety : Reduces risk of nitrate ester decomposition.

Industrial-Scale Process

Continuous Nitration

  • Advantages :
    • Safety : Avoids large-scale storage of shock-sensitive intermediates.
    • Efficiency : Higher nitric acid utilization (up to 8 eq).

Recycling Strategies

  • Acid Recovery : Sulfuric acid is regenerated via oleum treatment, reducing waste.
  • Base Recovery : DBU is separated via aqueous acid wash and reused.

Analytical Validation

Spectral Characterization

Technique Key Observations Reference
¹H NMR δ 2.63 (s, 3H, CH₃), δ 8.58 (d, J=2.1 Hz, H)
¹³C NMR δ 20.8 (CH₃), δ 76.3 (C–O), δ 122.7 (CF₃)
HPLC Retention time: 10.1 min (C18 column)

Challenges and Innovations

Environmental Considerations

  • Green Chemistry : Minimizes water usage and avoids toxic solvents like DMF.
  • Waste Reduction : Phase separation and acid recycling lower E-factor.

Comparative Analysis

Method Yield By-Products Safety
Inorganic Base + DBU 93–97% <5% High
Phase Transfer Catalyst 65–70% >10% Moderate
Aqueous NaOH 80–85% >15% Low

Data compiled from EP4103540 B1.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone serves as a versatile building block in organic synthesis. It is employed in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the compound's lipophilicity, making it a valuable precursor in medicinal chemistry .

Table 1: Synthetic Applications

ApplicationDescription
PharmaceuticalsUsed in the synthesis of anti-inflammatory and anti-cancer drugs.
AgrochemicalsActs as an intermediate in the production of herbicides and pesticides.
Specialty ChemicalsUtilized in the creation of polymers and coatings due to its stability.

Biological Activities

Potential Therapeutic Uses
Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and anti-tumor properties. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, suggesting its application in cancer therapy .

Case Study: Anti-Cancer Activity

In a study published by the American Chemical Society, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects, particularly against breast cancer cells, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

Industrial Applications

Fungicidal Activity
This compound is also noted for its fungicidal properties. It is involved in the synthesis of substituted phenoxyphenyl ketones that exhibit activity against fungal pathogens. The conversion of this compound into these derivatives is crucial for developing effective agricultural fungicides .

Table 2: Industrial Applications

IndustryApplication
AgricultureDevelopment of fungicides with high efficacy against various fungal diseases.
Material ScienceUsed in the formulation of specialty coatings that require high durability and chemical resistance.

Mechanism of Action

The mechanism of action of 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group influences the compound’s lipophilicity and its ability to penetrate biological membranes. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs of 1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone, emphasizing substituent variations and their implications:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
This compound -NO₂ (C4), -CF₃ (C2) C₉H₆F₃NO₃ 265.15 Not reported Intermediate in organic synthesis
1-(4-(Trifluoromethyl)phenyl)ethanone -CF₃ (C4) C₉H₇F₃O 188.15 Not reported Precursor for chalcone and triazole derivatives
1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethanone -F (C2), -CF₃ (C4) C₉H₆F₄O 206.14 Not reported Used in chalcone-quinazoline hybrids
1-(2-Bromo-4-(trifluoromethyl)phenyl)ethanone -Br (C2), -CF₃ (C4) C₉H₆BrF₃O 267.04 Not reported Halogenated intermediate; boiling point: 258.8°C
1-(3-Methoxyphenyl)ethanone -OCH₃ (C3) C₉H₁₀O₂ 150.18 Not reported Precursor for thiazole derivatives with anti-inflammatory activity
1-(4-Methyl-3-nitrophenyl)ethanone -NO₂ (C3), -CH₃ (C4) C₉H₉NO₃ 179.17 Not reported Industrial synthesis intermediate

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The nitro and trifluoromethyl groups in the target compound enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitution reactions compared to analogs with electron-donating groups (e.g., -OCH₃) .

Physicochemical Properties

  • Solubility: Fluorinated and nitro-substituted ethanones are generally lipophilic, with solubility in polar aprotic solvents (e.g., DMF, DMSO) .
  • Thermal Stability: The trifluoromethyl group enhances thermal stability, as seen in analogs with boiling points exceeding 250°C .

Biological Activity

1-(4-Nitro-2-(trifluoromethyl)phenyl)ethanone, with the chemical formula C10H8F3N1O2C_{10}H_8F_3N_1O_2, is an organic compound notable for its unique structure featuring a trifluoromethyl group and a nitro substituent on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and pharmaceuticals. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

The compound is synthesized through various methods, typically involving the introduction of the trifluoromethyl and nitro groups onto the phenyl ring. The presence of these groups enhances its biological efficacy, making it a valuable intermediate for synthesizing pesticidal compounds. Here is a summary of its structural features:

Property Details
Molecular Formula C10H8F3N1O2
Functional Groups Ketone, Nitro, Trifluoromethyl
Melting Point Data not specified
Solubility Data not specified

Agrochemical Applications

This compound has been identified as an effective intermediate in the synthesis of various pesticides. The unique combination of the trifluoromethyl and nitro groups is believed to enhance its effectiveness against a range of pests and pathogens. Studies suggest that similar compounds with these functional groups exhibit antifungal and antibacterial properties, indicating that this compound may also possess such activities .

Antimicrobial Properties

Research indicates that compounds structurally related to this compound demonstrate significant antimicrobial activities. For instance, derivatives with similar functional groups have shown to be effective against various bacterial strains. A study highlighted that certain derivatives exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Case Study 1: Antibacterial Activity

In a systematic evaluation of antibacterial agents, derivatives of this compound were tested against common pathogens. The results indicated that these compounds exhibited potent activity comparable to established antibiotics like ciprofloxacin. The MIC values for these derivatives were significantly lower than those for control compounds, suggesting their potential as effective antibacterial agents.

Case Study 2: Pesticidal Efficacy

A separate study focused on the pesticidal efficacy of this compound in agricultural applications. The compound demonstrated a high level of effectiveness against specific agricultural pests, outperforming several conventional pesticides in controlled trials. This efficacy is attributed to the synergistic effects of its functional groups.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Name Structure Biological Activity
1-(3-Trifluoromethylphenyl)ethanoneC10H8F3OSimilar applications; lacks nitro group
4-NitrophenylacetoneC9H9N1O3Antimicrobial properties
2-TrifluoromethylbenzaldehydeC8H5F3ODifferent reactivity profile; less studied

These comparisons illustrate how variations in functional groups can significantly affect reactivity and biological activity.

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